3-(4-氟苯基)-N-异丁基-2-((2-(2-甲基-1H-吲哚-3-基)-2-氧代乙基)硫)-4-氧代-3,4-二氢喹唑啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

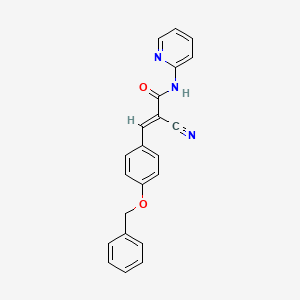

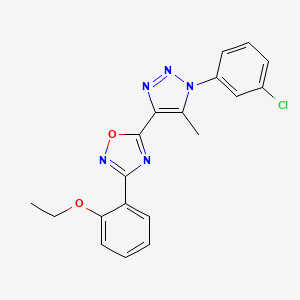

The compound "3-(4-fluorophenyl)-N-isobutyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide" is a complex molecule that may be related to the field of medicinal chemistry, given its structural complexity and the presence of a fluorophenyl group, which is often seen in pharmaceuticals. The molecule includes several functional groups such as an indole, a thioether, a quinazoline, and a carboxamide, which suggests a potential for biological activity.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in the literature. For instance, the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides, which are analogues of NK-3 antagonist SB 223412, involves a key step of metalation directed by the fluorine atom for iodination of the quinoline ring . This method could potentially be adapted for the synthesis of the compound , considering the presence of a fluorophenyl group which could direct metalation and further functionalization of the quinazoline core.

Molecular Structure Analysis

The molecular structure of the compound likely exhibits a significant degree of rigidity due to the presence of the quinazoline ring system. The indole moiety is a common feature in molecules with biological activity, and its inclusion in this compound suggests potential interactions with biological targets. The fluorine atom on the phenyl ring could influence the electronic properties of the molecule and potentially enhance its binding affinity to certain receptors or enzymes.

Chemical Reactions Analysis

The presence of multiple functional groups in the compound suggests that it could participate in a variety of chemical reactions. The thioether linkage could be susceptible to oxidation, while the carboxamide group could engage in the formation of hydrogen bonds or amide bond formation under certain conditions. The fluorine atom could also affect the reactivity of the phenyl ring, making it more susceptible to nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom is known to affect the lipophilicity and metabolic stability of compounds . The rigidity of the quinazoline ring system could also impact the compound's solubility and overall conformation, which are important factors in drug design. The indole and carboxamide groups could contribute to the molecule's ability to form hydrogen bonds, which is relevant for its solubility in aqueous solutions and its interaction with biological targets.

科学研究应用

合成和抗微生物应用

合成和抗微生物性能: 已合成并研究了结构类似于3-(4-氟苯基)-N-异丁基-2-((2-(2-甲基-1H-吲哚-3-基)-2-氧乙基)硫)-4-氧代-3,4-二氢喹唑啉-7-羧酰胺的化合物,用于评估其抗微生物性能。这些化合物已被证明对各种细菌和真菌菌株具有有效性,展示了显著的抗微生物效力 (Patel & Patel, 2010); (Desai et al., 2011); (Desai et al., 2013)。

抗癫痫和抗微生物活性: 已合成某些3-(4-氟苯基)-N-异丁基-2-((2-(2-甲基-1H-吲哚-3-基)-2-氧乙基)硫)-4-氧代-3,4-二氢喹唑啉-7-羧酰胺的衍生物,并评估其抗癫痫和抗微生物活性。这些化合物在两个领域均表现出有希望的结果,表明它们在医学应用中具有潜力 (Rajasekaran et al., 2013)。

抗HIV、抗结核和抗菌剂: 已制备了这类化合物的新衍生物,并对其抗结核、抗HIV和抗菌活性进行了筛选。其中一些衍生物显示出对各种病原体的强效活性,突显了它们作为治疗剂的潜力 (Sulthana et al., 2019)。

抗肿瘤和抗炎应用

抗肿瘤活性: 3-(4-氟苯基)-N-异丁基-2-((2-(2-甲基-1H-吲哚-3-基)-2-氧乙基)硫)-4-氧代-3,4-二氢喹唑啉-7-羧酰胺的一个衍生物显示出对癌细胞系增殖的抑制作用,表明其作为抗肿瘤药物的潜力 (Hao et al., 2017)。

抗炎和镇痛性能: 已合成某些该化合物的衍生物,并评估其抗炎和镇痛活性。它们显示出显著的疗效,表明它们在治疗炎症和疼痛方面具有潜力 (Rajasekaran et al., 2011)。

VEGFR-2和EGFR酪氨酸激酶的双重抑制剂: 已合成并评估了一种对VEGFR-2和EGFR酪氨酸激酶具有潜在作用的双重抑制剂,显示出作为有效抗癌剂的潜力 (Riadi et al., 2021)。

其他应用

合成和表征: 已广泛研究了各种衍生物的合成和表征,为了解它们在医学和药理学各个领域的潜在应用提供了基础 (Ivachtchenko et al., 2003)。

标记和评估用于可视化受体: 某些喹啉衍生物已被标记并评估为可视化外周苯二氮卓受体的潜在放射配体,这种应用在医学成像和诊断中可能很有用 (Matarrese et al., 2001)。

非肽sst2激动剂的发现: 发现了非肽sst2激动剂,包括一些3,4-二氢喹唑啉衍生物,为治疗肢端肥大症、类癌瘤和神经内分泌肿瘤开辟了新的可能性 (Zhao et al., 2020)。

属性

IUPAC Name |

3-(4-fluorophenyl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27FN4O3S/c1-17(2)15-32-28(37)19-8-13-23-25(14-19)34-30(35(29(23)38)21-11-9-20(31)10-12-21)39-16-26(36)27-18(3)33-24-7-5-4-6-22(24)27/h4-14,17,33H,15-16H2,1-3H3,(H,32,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVQJIICPXJFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-N-isobutyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2500100.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2500106.png)

![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)

![4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2500112.png)

![8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500113.png)

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)

![3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2500118.png)